molecular formula C17H22F3N3O2 B277908 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

Cat. No. B277908
M. Wt: 357.37 g/mol
InChI Key: LXQVQSQVKPFFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide (DPA-TFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperazine derivatives and has a molecular weight of 425.5 g/mol.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmission, calcium signaling, and protein folding. By blocking the sigma-1 receptor, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide may modulate the activity of other neurotransmitter systems, such as the opioid and GABAergic systems, leading to its therapeutic effects.
Biochemical and physiological effects:
In addition to its analgesic, anxiolytic, and antidepressant effects, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide has been shown to modulate various physiological processes, including inflammation, oxidative stress, and mitochondrial function. It has also been found to enhance cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide in laboratory experiments is its high potency and selectivity for the sigma-1 receptor, which allows for precise modulation of this protein's activity. However, one limitation of using N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide is its relatively low solubility in water, which may require the use of organic solvents or other solubilization techniques.

Future Directions

There are several potential future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists based on the N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide scaffold. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide, which may lead to the development of novel therapeutic agents for the treatment of pain, anxiety, depression, and cognitive disorders. Additionally, the use of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide as a tool for studying the sigma-1 receptor and its role in various physiological processes may lead to a better understanding of this protein's function and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide involves the reaction of 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid with 4-aminobenzotrifluoride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction occurs under mild conditions and yields a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of novel therapeutic agents for the treatment of pain, anxiety, and depression.

properties

Product Name

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

Molecular Formula

C17H22F3N3O2

Molecular Weight

357.37 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C17H22F3N3O2/c1-16(2,3)15(25)23-10-8-22(9-11-23)13-6-4-12(5-7-13)21-14(24)17(18,19)20/h4-7H,8-11H2,1-3H3,(H,21,24)

InChI Key

LXQVQSQVKPFFBE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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